molecular formula C11H11N3O2S B13672087 Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate

Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate

Cat. No.: B13672087
M. Wt: 249.29 g/mol
InChI Key: KAZZFOQVBGKQFV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidines or pyrazolidines

    Substitution: Formation of various substituted thiazole or pyrazine derivatives

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyrazine rings, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-6-17-10(14-9)8-5-12-7(2)4-13-8/h4-6H,3H2,1-2H3

InChI Key

KAZZFOQVBGKQFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=NC=C(N=C2)C

Origin of Product

United States

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